Suc-Ala-Ala-Val-Amc
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[[(2S)-1-[[(2S)-1-[[(2S)-3-methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O8/c1-12(2)22(25(36)28-16-6-7-17-13(3)10-21(33)37-18(17)11-16)29-24(35)15(5)27-23(34)14(4)26-19(30)8-9-20(31)32/h6-7,10-12,14-15,22H,8-9H2,1-5H3,(H,26,30)(H,27,34)(H,28,36)(H,29,35)(H,31,32)/t14-,15-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQTXCWYXLITEA-DFFLPILJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Derivatization Methodologies for Suc Ala Ala Val Amc in Academic Research
Solid-Phase Peptide Synthesis (SPPS) Strategies for Succinyl-Peptide Backbone
The synthesis of the peptide backbone of Suc-Ala-Ala-Val-Amc is predominantly achieved through Solid-Phase Peptide Synthesis (SPPS). This method offers significant advantages in terms of efficiency and ease of purification.
The general SPPS strategy involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. The process begins with the C-terminal amino acid (Valine in this case) being anchored to the resin. The synthesis then proceeds from the C-terminus to the N-terminus.
A common approach for SPPS utilizes Fmoc (9-fluorenylmethoxycarbonyl) chemistry. axispharm.com20.210.105 In this method, the α-amino group of each incoming amino acid is protected by an Fmoc group, which is base-labile. The synthesis cycle involves:
Deprotection: Removal of the Fmoc group from the resin-bound amino acid or peptide using a mild base, typically piperidine (B6355638) in a solvent like dimethylformamide (DMF). 20.210.105
Activation and Coupling: The next Fmoc-protected amino acid is activated at its carboxyl group and then coupled to the newly exposed amino group of the resin-bound peptide. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or uronium-based reagents such as HBTU (O-Benzotriazol-1-yl-N,N,N′,N′-tetramethyluronium hexafluorophosphate). google.com
Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and by-products.
This cycle is repeated for each amino acid (Alanine, then another Alanine). Finally, the N-terminal Alanine (B10760859) is succinylated. This is typically achieved by reacting the free N-terminal amino group with succinic anhydride. google.com
An alternative to traditional SPPS is the "inverse" solid-phase synthesis, where the peptide is assembled from the N-terminus to the C-terminus. google.com This method involves coupling amino acid t-butyl esters to a succinylated resin, followed by deprotection of the t-butyl ester to allow for the addition of the next amino acid. google.com
Chemical Ligation and Amidation Techniques for 7-Amino-4-Methylcoumarin (B1665955) Conjugation
Once the succinylated peptide backbone (Suc-Ala-Ala-Val) is synthesized, the fluorophore 7-Amino-4-Methylcoumarin (AMC) is conjugated to the C-terminal valine. This is a critical step as the amide bond between the peptide and AMC is what is cleaved by the target protease, leading to a fluorescent signal. iris-biotech.de
Several strategies exist for this conjugation:
Solution-Phase Coupling: The protected Suc-Ala-Ala-Val peptide can be cleaved from the solid support and then coupled to AMC in solution using standard peptide coupling reagents.
Solid-Phase Conjugation: A more streamlined approach involves synthesizing the peptide on a resin that facilitates the direct formation of the C-terminal amide. However, AMC itself lacks a functional group for direct attachment to a solid support. nih.gov To overcome this, specialized linkers or pre-functionalized AMC derivatives are used. For example, a novel AMC resin has been developed where 7-N-(Fluorenylmethoxycarbonyl)aminocoumarin-4-acetic acid (Fmoc-Aca-OH) is attached to a Wang resin. nih.gov The peptide is then synthesized on the amino group of this linker. nih.gov
Native Chemical Ligation (NCL): For larger or more complex peptide-AMC conjugates, NCL is a powerful technique. chemrxiv.orgresearchgate.net This method involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine. While not the most direct route for a small peptide like this compound, the principles of NCL can be adapted. A related method is peptide hydrazide ligation, which converts a stable peptide hydrazide into a reactive intermediate for ligation. chemrxiv.orgresearchgate.net
Purification Methodologies for Research-Grade this compound
To be suitable for sensitive enzymatic assays, this compound must be of high purity. The crude product obtained after synthesis and cleavage from the resin is a mixture of the desired product, truncated peptides, and by-products from protecting groups. Therefore, rigorous purification is essential.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the gold standard for both the purification and purity assessment of synthetic peptides like this compound. lookchem.comwiley-vch.deuib.es
Preparative HPLC: This is used for the purification of the crude peptide. The most common mode is reversed-phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity. A C18 column is frequently used, and the mobile phase typically consists of a gradient of water and a more nonpolar organic solvent like acetonitrile, often with an ion-pairing agent such as trifluoroacetic acid (TFA). wiley-vch.denovoprolabs.com The fractions containing the pure product are collected.
Analytical HPLC: This is used to determine the purity of the final product. A small amount of the purified peptide is injected into an analytical HPLC system, and the resulting chromatogram shows a major peak for the desired product and may reveal any minor impurities. Purity levels of ≥98% are often required for research applications. sigmaaldrich.com
Mass Spectrometry for Structural Confirmation and Quality Control
Mass spectrometry (MS) is an indispensable tool for confirming the identity and structural integrity of the synthesized this compound. It provides a precise measurement of the molecular weight of the compound.
Common MS techniques used include:
Electrospray Ionization Mass Spectrometry (ESI-MS): This is often coupled with liquid chromatography (LC-MS), allowing for the analysis of the eluent from the HPLC system. mdpi.comnih.gov It provides the mass-to-charge ratio (m/z) of the synthesized peptide, which can be used to confirm its molecular weight. nih.gov
Matrix-Assisted Laser Desorption/Ionization (MALDI): This is another soft ionization technique suitable for analyzing peptides.
The expected molecular weight of this compound is a key parameter for confirmation. Any significant deviation from the calculated mass would indicate an error in the synthesis or the presence of modifications.
Considerations for Isotopic Labeling and Functional Modifications of this compound for Specialized Research Applications
For more advanced research, such as quantitative proteomics or detailed mechanistic studies, it may be necessary to introduce isotopic labels or other functional modifications to the this compound molecule.
Isotopic Labeling: Stable isotope-labeled (SIL) peptides, also known as heavy peptides, are synthesized using amino acids that contain heavy isotopes such as ¹³C, ¹⁵N, or ²H. sb-peptide.com These SIL peptides are chemically identical to their natural counterparts but have a higher mass, which can be distinguished by mass spectrometry. sb-peptide.com This is particularly useful in quantitative proteomics for accurately measuring the amount of a specific protein in a complex mixture. sb-peptide.com Companies offer custom synthesis of peptides with isotopic labeling. lookchem.comnovoprolabs.com
Functional Modifications: The basic this compound structure can be modified to alter its properties or to attach other molecules. Common modifications include:
PEGylation: The addition of polyethylene (B3416737) glycol (PEG) chains can improve the solubility and stability of the peptide. lookchem.com
Biotinylation: The attachment of biotin (B1667282) allows for the detection or purification of the peptide using avidin (B1170675) or streptavidin. lookchem.com
Attachment to Carrier Proteins: For immunological applications, the peptide can be conjugated to a larger carrier protein like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). lookchem.com
Immobilization on Surfaces: The peptide can be tethered to various materials, such as nanocellulose, to create biosensors for detecting protease activity. mdpi.comclinmedjournals.orgresearchgate.net
These modifications typically involve reacting a functional group on the peptide (e.g., the N-terminus or a side chain of an added amino acid) with a derivative of the modifying molecule.
Enzymatic Specificity and Interaction Profiling of Suc Ala Ala Val Amc
Identification of Target Proteases and Enzyme Classes Capable of Hydrolyzing Suc-Ala-Ala-Val-Amc
This compound is primarily recognized and cleaved by specific classes of proteases, which are enzymes that catalyze the breakdown of proteins. The hydrolysis of the peptide bond C-terminal to the valine residue results in the release of the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group, providing a measurable signal of enzymatic activity.
Specificity for Serine Proteases (e.g., Elastase-like activity)
This compound is a well-established substrate for certain serine proteases, a major class of proteolytic enzymes characterized by a serine residue in their active site. In particular, it exhibits high specificity for proteases with elastase-like activity. Elastases are capable of degrading elastin, a key protein in connective tissues. The substrate is frequently used to measure the activity of porcine pancreatic elastase. The preference for small, neutral amino acids like alanine (B10760859) and valine in the P1 to P3 positions of the substrate is a characteristic feature of elastase-like proteases.
Hydrolysis by Thermostable Proteases
While primarily associated with mammalian serine proteases, this compound can also be hydrolyzed by certain thermostable proteases, which are enzymes that can function at high temperatures. The ability of these robust enzymes to cleave this substrate depends on the structural characteristics of their active sites and whether they share substrate recognition features with elastase-like proteases. The specific types of thermostable proteases that can act on this substrate are diverse and depend on their origin and catalytic mechanism.
Analysis of Substrate Recognition Elements (P-sites) within the Active Site of Target Enzymes
The interaction between a protease and its substrate is determined by the amino acid residues of the substrate at the positions N-terminal to the cleavage site, known as P-sites. The specificity of this compound is a direct result of the composition of its P1, P2, and P3 positions.
Role of the Valine Residue at P1 Position in Substrate Binding
The valine residue at the P1 position, immediately preceding the cleavage site, is a critical determinant for substrate recognition by elastase-like proteases. The active site of these enzymes contains a hydrophobic binding pocket (the S1 pocket) that favorably accommodates small to medium-sized non-polar amino acid side chains like valine. This specific interaction is a primary driver of the substrate's selectivity.
Influence of Alanine Residues at P2 and P3 Positions on Recognition
| Position | Amino Acid | Role in Substrate Recognition |
| P1 | Valine | The small, hydrophobic side chain fits optimally into the S1 binding pocket of elastase-like proteases, playing a crucial role in determining substrate specificity. |
| P2 | Alanine | The small, neutral side chain interacts with the S2 subsite of the enzyme, contributing to the overall binding affinity and proper orientation of the substrate. |
| P3 | Alanine | The small, neutral side chain occupies the S3 subsite, further enhancing the binding and positioning of the substrate for efficient cleavage. |
Table of Compound Names
| Abbreviation/Common Name | Full Chemical Name |
| This compound | Succinyl-L-alanyl-L-alanyl-L-valyl-7-amino-4-methylcoumarin |
| AMC | 7-amino-4-methylcoumarin |
| MeOSuc-Ala-Ala-Pro-Val-pNA | Methoxysuccinyl-L-alanyl-L-alanyl-L-prolyl-L-valine-p-nitroanilide |
| Suc-Ala-Ala-Pro-Ala-pNA | Succinyl-L-alanyl-L-alanyl-L-prolyl-L-alanine-p-nitroanilide |
| Suc-Ala-Ala-Pro-Phe-AMC | Succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine-7-amido-4-methylcoumarin |
Contribution of the N-terminal Succinyl Moiety to Enzyme Interaction
The N-terminal succinyl (Suc-) group is a common modification in synthetic peptide substrates used for protease assays. Its primary role is to block the N-terminal amino group, preventing it from being recognized and cleaved by aminopeptidases and ensuring that cleavage occurs only at the intended internal peptide bond. This blocking action confers specificity to the assay.
Furthermore, the succinyl group can contribute to the substrate's interaction with the target enzyme. It is known to enhance the solubility of often hydrophobic peptide substrates in aqueous buffers, a critical factor for reliable kinetic analysis nih.gov. Research on related substrates has shown that the N-terminal blocking group can interact with the extended substrate-binding sites of a protease. For some proteases, such as Cathepsin G, a negatively charged group like succinyl is preferred at the P5 position (five residues from the cleavage site) google.com. In studies of human leukocyte (HL) elastase, replacing a smaller acetyl group with a methoxysuccinyl (MeO-Suc-) group increased the reactivity of both substrates and inhibitors, indicating that the enzyme interacts with at least five residues of a substrate google.com. This suggests the succinyl moiety is not merely a passive blocking group but can actively participate in the binding event, influencing the substrate's affinity and turnover rate.
Comparative Substrate Specificity Studies of this compound Against Related Fluorogenic Peptides
Differentiation from Suc-Ala-Ala-Pro-Val-Amc and MeOSuc-Ala-Ala-Pro-Val-Amc in Protease Preference
This compound and its close analogues, Suc-Ala-Ala-Pro-Val-AMC and MeOSuc-Ala-Ala-Pro-Val-AMC, are all recognized as substrates for elastase-type serine proteases, particularly human neutrophil elastase (HNE). However, their structural differences, primarily the absence or presence of a proline residue at the P2 position and the type of N-terminal cap, lead to distinct protease preferences and kinetic profiles.
Suc-Ala-Ala-Val-pNA (SAAVNA), a chromogenic analogue of the target compound, is a specific substrate for human and rat neutrophil elastases biosynth.comresearchgate.net. Kinetic studies with HNE determined its Michaelis constant (Kₘ) to be 650.8 μM nih.govnih.gov. In contrast, the tetrapeptide Suc-Ala-Ala-Pro-Val-AMC, which includes a proline at the P2 position, is also a substrate for HNE, with a reported Kₘ of 500 μM chemicalbook.com. The related substrate, MeOSuc-Ala-Ala-Pro-Val-AMC, is an even more sensitive and avidly hydrolyzed substrate for HNE and porcine pancreatic elastase, with a Kₘ of 290 μM for HNE caymanchem.compeptanova.de. A key differentiating factor is that MeOSuc-Ala-Ala-Pro-Val-AMC is not hydrolyzed by cathepsin G, making it highly selective for elastases nih.govcaymanchem.com.
The absence of the P2 proline in this compound likely reduces its binding efficiency within the S2 subsite of HNE compared to the proline-containing tetrapeptides, which is reflected in its higher Kₘ value (indicating lower affinity). Proline is known to introduce a specific kink in the peptide backbone that is often favored by the active sites of elastases medchemexpress.com.
| Substrate | Primary Protease Target(s) | Kₘ Value (vs. HNE) | Key Differentiator |
|---|---|---|---|
| Suc-Ala-Ala-Val-(pNA/AMC) | Human Neutrophil Elastase biosynth.comnih.gov | 650.8 μM (pNA) nih.govnih.gov | Tripeptide, lacks P2 proline medchemexpress.com |
| Suc-Ala-Ala-Pro-Val-AMC | Human Neutrophil Elastase chemicalbook.com | 500 μM chemicalbook.com | Tetrapeptide with P2 proline |
| MeOSuc-Ala-Ala-Pro-Val-AMC | Human Neutrophil Elastase, Porcine Pancreatic Elastase caymanchem.com | 290 μM peptanova.de | High sensitivity; not cleaved by Cathepsin G nih.govcaymanchem.com |
Comparison with Other Suc-X-AMC Substrates (e.g., Suc-Ala-Ala-Ala-AMC, Suc-Ala-Ala-Pro-Phe-AMC)
Comparing this compound with substrates having different amino acid sequences reveals its specificity for certain classes of proteases.
Suc-Ala-Ala-Ala-AMC: This tripeptide is also a substrate for elastase and elastase-like enzymes cymitquimica.comtandfonline.com. The primary difference lies in the P1 residue: Valine versus Alanine. Human neutrophil elastase is known to have a canonical preference for both small hydrophobic residues, Alanine and Valine, at its P1 position nih.gov. However, the specificity can vary significantly with other proteases. For instance, a study on the thermophilic serine protease Aqualysin I showed that while both Suc-Ala-Ala-Ala-pNA and Suc-Ala-Ala-Val-pNA were substrates, the catalytic rate (kcat) for the alanine-containing substrate was approximately 30 times higher than for the valine-containing one, indicating a strong S1 subsite preference for alanine in that particular enzyme tandfonline.com.
Suc-Ala-Ala-Pro-Phe-AMC: This substrate is primarily used to assay chymotrypsin (B1334515) and cathepsin G activity chemicalbook.com. Its P1 phenylalanine residue is ideally suited for the deep, hydrophobic S1 pocket of chymotrypsin-like enzymes. While it can be cleaved by human pancreatic elastase, its main utility lies outside of elastase profiling biosynth.comnih.gov. In contrast, the valine at the P1 position of this compound directs its specificity toward elastases. A chymotrypsin-like protease from Thermoplasma volcanium was found to hydrolyze Suc-Ala-Ala-Val-pNA with relatively low efficiency, underscoring this specificity difference.
| Substrate | Peptide Sequence (P3-P1) | Primary Protease Class Target | Notes |
|---|---|---|---|
| This compound | -Ala-Ala-Val- | Elastase-like biosynth.com | P1 Valine targets elastase S1 pocket. |
| Suc-Ala-Ala-Ala-AMC | -Ala-Ala-Ala- | Elastase-like tandfonline.com | P1 Alanine also preferred by elastases; can show different kinetics nih.govtandfonline.com. |
| Suc-Ala-Ala-Pro-Phe-AMC | -Ala-Pro-Phe- | Chymotrypsin-like chemicalbook.com | P1 Phenylalanine targets chymotrypsin/cathepsin G S1 pocket. |
Mapping of Extended Substrate Binding Sites Through Analogue Studies
The study of this compound and its analogues is instrumental in mapping the substrate-binding sites of proteases, a process governed by the Schechter and Berger nomenclature (where Pn...P1 are substrate residues N-terminal to the scissile bond, and S n...S1 are the corresponding enzyme subsites). By systematically altering the peptide sequence and observing the resulting changes in kinetic parameters (Kₘ and kcat), researchers can infer the preferences of each subsite.
S1 Subsite: Comparing the hydrolysis of Suc-Ala-Ala-Val-pNA and Suc-Ala-Ala-Ala-pNA directly probes the S1 pocket's preference. The finding that HNE accommodates both Val and Ala, while an enzyme like Aqualysin I strongly prefers Ala, helps to define and differentiate the structural and chemical nature of their respective S1 sites nih.govtandfonline.com.
S2 and S3 Subsites: The significant difference in affinity (Kₘ) between the tripeptide Suc-Ala-Ala-Val-pNA (650.8 μM) and the tetrapeptide Suc-Ala-Ala-Pro-Val-AMC (500 μM) highlights the importance of interactions beyond the P1 residue nih.govchemicalbook.com. The presence of proline at P2 in the tetrapeptide allows for favorable interactions within the S2 subsite of HNE, contributing to tighter binding medchemexpress.com. This comparative approach demonstrates that the extended binding site, not just the primary specificity pocket, is crucial for efficient substrate recognition and catalysis.
Extended Sites (P4/P5): Studies using substrates with different N-terminal caps, such as succinyl versus methoxysuccinyl, reveal that even the P4 and P5 positions contribute to binding and reactivity google.com. The fact that MeOSuc-Ala-Ala-Pro-Val-AMC is a superior substrate for HL elastase than acetylated versions points to a specific, favorable interaction between the methoxysuccinyl group and the S4/S5 subsites of the enzyme google.com.
Kinetic Characterization of Protease Activity Utilizing Suc Ala Ala Val Amc
Determination of Steady-State Enzyme Kinetic Parameters
The use of Suc-Ala-Ala-Val-Amc in enzyme assays allows for the precise determination of steady-state kinetic parameters that define the efficiency and affinity of an enzyme for this substrate. These parameters are typically derived from Michaelis-Menten kinetics, where the initial rate of reaction is measured across a range of substrate concentrations.
For instance, a common variation of this substrate, MeO-Suc-Ala-Ala-Pro-Val-AMC, has been used extensively to characterize human neutrophil elastase (HNE). oaepublish.com The kinetic constants derived from such studies provide a quantitative measure of the enzyme's performance.
The Michaelis-Menten constant (K_m) represents the substrate concentration at which the reaction rate is half of its maximum value (V_max). It is an inverse measure of the affinity of the enzyme for its substrate; a lower K_m value indicates a higher affinity, meaning the enzyme can become saturated at lower substrate concentrations. For the hydrolysis of MeO-Suc-Ala-Ala-Pro-Val-AMC by human neutrophil elastase, a K_m value of 0.29 mM has been reported. oaepublish.com Another study using a similar substrate, Suc-(OMe)-Ala-Ala-Pro-Val↓AMC, found a K_m of 820 µM (or 0.82 mM) for neutrophil elastase. uzh.ch The differences in reported K_m values can arise from variations in experimental conditions such as buffer composition, pH, and temperature.
The catalytic rate constant, or turnover number (k_cat), represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is fully saturated with the substrate. It is a measure of the enzyme's maximum catalytic speed. For human neutrophil elastase acting on MeO-Suc-Ala-Ala-Pro-Val-AMC, the k_cat has been determined to be 3.3 s⁻¹. oaepublish.com This means that a single molecule of human neutrophil elastase can hydrolyze 3.3 molecules of the substrate every second under saturating conditions.
Table 1: Steady-State Kinetic Parameters for Human Neutrophil Elastase with MeO-Suc-Ala-Ala-Pro-Val-AMC Data sourced from a study on neutrophil serine proteases. oaepublish.com
| Kinetic Parameter | Symbol | Value | Unit | Description |
|---|---|---|---|---|
| Michaelis-Menten Constant | K_m | 0.29 | mM | Inverse measure of substrate affinity. |
| Catalytic Rate Constant | k_cat | 3.3 | s⁻¹ | Maximum number of substrate molecules converted to product per second. |
Catalytic Rate Constant (k_cat) for Turnover Efficiency
Optimization of Reaction Conditions for Kinetic Measurements
To ensure accurate and reproducible kinetic data, the reaction conditions for the enzymatic hydrolysis of this compound must be carefully optimized. The key parameters that influence enzyme activity are pH and temperature.
Deviations from the optimal pH can lead to a rapid decrease in activity. Assays involving this compound or its derivatives are often performed at a physiological or slightly alkaline pH. For example, studies with neutrophil elastase have been conducted at pH 7.5 uzh.ch or pH 7.4 sci-hub.se, which is near the optimal range for this particular enzyme. The stability of the enzyme over the course of the assay at a given pH must also be confirmed to prevent misleading results due to enzyme denaturation.
Temperature significantly affects the rate of enzymatic reactions. As temperature increases, the rate of hydrolysis of this compound will generally increase due to greater kinetic energy of both the enzyme and substrate molecules. However, beyond an optimal temperature, the enzyme will begin to denature, leading to a rapid loss of activity. thescipub.com For mammalian enzymes like human neutrophil elastase, assays are frequently conducted at 37°C, which is physiologically relevant and often close to the temperature optimum. plos.orgnih.gov
By measuring the kinetic parameters k_cat and K_m at various temperatures, it is possible to determine the activation energies for the individual steps of the catalytic mechanism, such as substrate binding, acylation, and deacylation. nih.gov This is typically done by constructing an Arrhenius plot (a graph of the natural logarithm of the rate constant versus the inverse of the temperature), which can yield the activation energy (Ea) for the reaction. This provides deeper insight into the energetic barriers of the hydrolysis of this compound by a specific protease. nih.govacs.org
Table 2: List of Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| N-Succinyl-L-alanyl-L-alanyl-L-valyl-7-amino-4-methylcoumarin | This compound |
| N-Methoxysuccinyl-L-alanyl-L-alanyl-L-prolyl-L-valyl-7-amino-4-methylcoumarin | MeO-Suc-Ala-Ala-Pro-Val-AMC |
| N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-valine p-nitroanilide | Suc-Ala-Ala-Pro-Val-pNA |
| 7-amino-4-methylcoumarin (B1665955) | AMC |
| N-Succinyl-L-alanyl-L-prolyl-L-alanine-7-amino-4-methylcoumarin | Suc-Ala-Pro-Ala-AMC |
| N-Succinyl-glycyl-L-prolyl-L-leucyl-glycyl-L-proline-7-amino-4-methylcoumarin | Suc-Gly-Pro-Leu-Gly-Pro-AMC |
Effects of Ionic Strength and Buffer Composition
The kinetic parameters of enzyme-catalyzed reactions are often sensitive to the composition and ionic strength of the assay buffer. These factors can influence the enzyme's conformation, the ionization state of critical active site residues, and the binding of the substrate.
The choice of buffer system can impact the measured kinetic constants. For instance, Tris-HCl and HEPES are commonly used buffers for assays involving neutrophil elastase and this compound. frontiersin.org The pH of the buffer is a critical parameter, with many elastase assays being conducted at a pH of around 8.0. frontiersin.org
The ionic strength of the buffer, typically modulated by the addition of salts like sodium chloride (NaCl), can also have a pronounced effect on enzyme kinetics. Studies on neutrophil elastase have shown that the inhibitory activity of its natural inhibitors, such as alpha-1-antitrypsin (AAT) and secretory leukocyte protease inhibitor (SLPI), is dependent on the NaCl concentration in the assay buffer. nih.gov For example, the percentage of neutrophil elastase activity inhibited by bronchoalveolar lavage fluid decreases as the NaCl concentration of the buffer increases. nih.gov This suggests that electrostatic interactions play a significant role in the binding of these inhibitors. While detailed studies systematically varying the ionic strength for the hydrolysis of this compound are not extensively documented in publicly available literature, it is a critical parameter to control and report in kinetic assays. In practice, a range of NaCl concentrations have been utilized in assays with this substrate, from 120 mM to as high as 1 M, depending on the specific enzyme and experimental goals. frontiersin.orgnovusbio.com
The following table illustrates typical buffer conditions used in kinetic assays with this compound for neutrophil elastase.
Table 1: Exemplary Buffer Conditions for Neutrophil Elastase Assays with this compound
| Buffer Component | Concentration | pH | Additional Components | Reference |
|---|---|---|---|---|
| Tris | 50 mM | 8.0 | 120 mM NaCl | frontiersin.org |
| Tris | 50 mM | 7.5 | 1 M NaCl, 0.05% (w/v) Brij-35 | novusbio.com |
| HEPES | 50 mM | 7.45 | 0.1 M NaCl, 0.1% TRITON-X100 | plos.org |
Pre-Steady-State Kinetic Analyses to Elucidate Reaction Intermediates and Rate-Limiting Steps
For many serine proteases, the hydrolysis of a peptide substrate proceeds through a two-step mechanism involving the formation of a covalent acyl-enzyme intermediate:
E + S ⇌ E-S → E-P1 + P2 Step 1: Acylation
E-P1 + H₂O → E + P3 Step 2: Deacylation
Where E is the enzyme, S is the substrate (e.g., this compound), E-S is the Michaelis complex, E-P1 is the acyl-enzyme intermediate with the AMC group (P2) released, and P3 is the remaining part of the cleaved substrate.
In pre-steady-state experiments, a rapid initial "burst" of product formation (P2, the fluorescent AMC) is observed if the acylation step is faster than the deacylation step (k₂ > k₃). The rate of this burst corresponds to the acylation rate, while the subsequent slower, linear rate represents the steady-state turnover, which is limited by the slower deacylation step. The amplitude of the burst provides a measure of the concentration of active enzyme sites. csic.es Conversely, if acylation is the rate-limiting step, a "lag" phase may be observed before the steady state is reached. researchgate.net
Computational Approaches to Model Enzyme-Substrate Binding and Catalysis
Computational methods, such as molecular docking and molecular dynamics (MD) simulations, have become indispensable tools for investigating the interactions between enzymes and their substrates at an atomic level. These approaches complement experimental kinetic data by providing insights into the structural basis of substrate specificity and catalysis.
Molecular dynamics simulations can be used to model the dynamic behavior of an enzyme like elastase in a solvated environment, revealing conformational changes that may be important for its function. researchgate.net Furthermore, MD simulations of enzyme-substrate complexes can elucidate the specific interactions that stabilize the substrate in the active site and facilitate the catalytic reaction. For instance, simulations of human and murine neutrophil elastase with peptide substrates have been used to map the binding sites and understand differences in their interaction patterns. nih.gov
Computational models have also been employed to study the interaction of substrates similar to this compound with elastase. A study on a biosensor utilizing a peptide-cellulose conjugate, which included the Suc-Ala-Ala-Pro-Val-AMC substrate, used computational models to examine the relationship between the sensor molecule and the transducer surface, revealing preferred orientations for enhanced sensor activity. researchgate.net These models can help in the rational design of more efficient and specific substrates and inhibitors. By simulating the binding of this compound into the active site of a protease, researchers can predict key hydrogen bonds and hydrophobic interactions, estimate binding affinities, and visualize the conformational changes that occur during the catalytic cycle.
The following table lists the chemical compounds mentioned in this article.
Applications of Suc Ala Ala Val Amc in Biochemical Assays and High Throughput Screening
Development and Validation of Fluorometric Assays for Quantitative Protease Activity Measurement
Fluorometric assays utilizing Suc-Ala-Ala-Val-Amc are foundational for quantifying the activity of specific proteases. The principle of these assays is based on the enzymatic cleavage of the peptide bond between the valine residue and the 7-amino-4-methylcoumarin (B1665955) (AMC) group. In its intact form, the substrate exhibits minimal fluorescence. However, upon hydrolysis by a target protease, the liberated AMC molecule becomes highly fluorescent, with excitation and emission maxima typically around 360-380 nm and 450-460 nm, respectively. caymanchem.comthermofisher.com The rate of increase in fluorescence is directly proportional to the enzymatic activity under specific conditions. caymanchem.complos.org
The sensitivity of assays employing this compound is a critical parameter, enabling the detection of low enzyme concentrations. For instance, a related substrate, MeOSuc-Ala-Ala-Pro-Val-AMC, has been shown to detect as little as 11 pM of human leukocyte elastase and 18 pM of porcine pancreatic elastase. caymanchem.com The detection limit is influenced by factors such as the intrinsic kinetic properties of the enzyme-substrate interaction (Km and kcat), the quantum yield of the fluorophore (AMC), and the signal-to-noise ratio of the detection instrument. oaepublish.com Research has demonstrated that modifications to the peptide sequence or conjugation to nanomaterials can further enhance sensitivity. For example, conjugating peptide substrates to nanocrystalline cotton cellulose (B213188) has been shown to improve detection limits for human neutrophil elastase (HNE) to 0.05 U/mL. researchgate.netclinmedjournals.org
Key Kinetic Parameters for a Related Elastase Substrate:
| Parameter | Value | Enzyme |
|---|---|---|
| Kcat (s⁻¹) | 3.3 | Human Neutrophil Elastase |
| Km (mM) | 0.29 | Human Neutrophil Elastase |
| Kcat/Km (M⁻¹s⁻¹) | 11 x 10³ | Human Neutrophil Elastase |
Data derived from a study on the fluorogenic substrate MeO-Suc-Ala-Ala-Pro-Val-AMC. oaepublish.com
A robust assay exhibits a linear relationship between the rate of AMC release and the enzyme concentration over a defined range. This linearity is essential for accurate quantification of enzyme activity. The dynamic range of the assay refers to the concentration range of the enzyme or its substrate over which a quantifiable and reproducible fluorescence signal can be measured. It is crucial to operate within the linear range of the assay to ensure that the measured activity is not limited by substrate depletion or detector saturation. nih.gov For reliable kinetic measurements, substrate concentrations are typically used at or above the Michaelis constant (Km) to ensure zero-order kinetics with respect to the substrate. rsc.org This allows the reaction rate to be directly proportional to the enzyme concentration. Assays are often performed in microplate formats, allowing for continuous monitoring of fluorescence over time. nih.gov
Several factors can interfere with the accuracy and robustness of assays using this compound. One potential issue is the presence of other proteases in a complex biological sample that can also cleave the substrate, leading to an overestimation of the target enzyme's activity. frontiersin.orgmdpi.com The use of specific inhibitors for contaminating proteases can help to mitigate this issue. frontiersin.org Additionally, the chemical stability of the substrate and the product, AMC, is important. While generally stable, prolonged incubation at room temperature can lead to some degradation of AMC. nih.gov The presence of compounds that quench the fluorescence of AMC can also lead to inaccurate results. Therefore, appropriate controls, such as enzyme-free and substrate-free wells, are necessary to account for background fluorescence and potential interfering substances. rsc.org The pH of the assay buffer is also critical, as enzyme activity is highly pH-dependent. frontiersin.org
Linearity and Dynamic Range of Fluorescence Response
High-Throughput Screening (HTS) Platforms for the Discovery of Protease Modulators (Inhibitors and Activators)
The fluorometric assay based on this compound is well-suited for high-throughput screening (HTS) to identify compounds that modulate protease activity. researchgate.net HTS platforms utilize automated liquid handling and detection systems to test large libraries of chemical compounds for their ability to either inhibit or activate the target protease. In a typical HTS setup for inhibitors, the enzyme, substrate, and a test compound are incubated together, and the fluorescence is monitored over time. A decrease in the rate of fluorescence generation compared to a control without the compound indicates potential inhibitory activity. rsc.org
Once a potential inhibitor is identified through HTS, its potency is typically quantified by determining the half-maximal inhibitory concentration (IC50). The IC50 value is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. isirv.org To determine the IC50, a dose-response curve is generated by measuring the enzyme activity at various concentrations of the inhibitor while keeping the enzyme and substrate concentrations constant. escholarship.org The resulting data are then plotted with inhibitor concentration on the x-axis and percentage of inhibition on the y-axis, and the IC50 value is calculated from the resulting sigmoidal curve. researchgate.netisirv.org For example, in a study of human neutrophil elastase inhibitors, IC50 values were determined using a fluorometric assay with a related substrate, MeO-Suc-Ala-Ala-Pro-Val-AMC. oaepublish.com
Example IC50 Values for HNE Inhibitors:
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| Compound 24 | 0.24 ± 0.02 | Human Neutrophil Elastase |
| Compound 18 | 2.7 ± 0.6 | Human Neutrophil Elastase |
| Compound 19 | 0.7 ± 0.6 | Human Neutrophil Elastase |
Data obtained from kinetic assays using MeOSuc-AAPV-AMC as the substrate. oaepublish.com
Beyond determining potency, it is crucial to understand the mechanism by which an inhibitor functions. The primary modes of reversible inhibition are competitive, non-competitive, and uncompetitive. These can be distinguished by performing kinetic studies where the initial reaction velocity is measured at various substrate and inhibitor concentrations. plos.org
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration. Kinetically, a competitive inhibitor increases the apparent Km of the enzyme but does not affect the Vmax.
Non-Competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding event alters the enzyme's conformation, reducing its catalytic efficiency. A non-competitive inhibitor decreases the Vmax of the enzyme but does not affect the Km.
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This mode of inhibition is more common in multi-substrate reactions. An uncompetitive inhibitor decreases both the Vmax and the Km.
By analyzing Lineweaver-Burk or Michaelis-Menten plots generated from these kinetic experiments, the mode of inhibition can be determined. plos.org For instance, studies on the inhibition of various proteases have utilized fluorogenic substrates like this compound to elucidate the specific mode of action of novel inhibitors. plos.org
Primary and Secondary Screening Strategies
In the realm of drug discovery, identifying novel enzyme inhibitors is a critical endeavor. High-throughput screening (HTS) allows for the rapid assessment of large libraries of chemical compounds for their potential to inhibit a specific enzyme target. This compound is exceptionally well-suited for HTS campaigns targeting elastases, particularly human neutrophil elastase (HNE), a key protease implicated in inflammatory diseases. oaepublish.comfrontiersin.org
Primary Screening: The core of a primary HTS assay using this compound involves combining the target enzyme (e.g., HNE), the substrate, and a test compound from a library in a multi-well plate format. frontiersin.org The rate of AMC fluorescence generation is monitored over time. frontiersin.orgresearchgate.net
No Inhibition: In the absence of an inhibitor, the enzyme freely cleaves the substrate, leading to a rapid increase in fluorescence.
Inhibition: If a test compound inhibits the enzyme, the cleavage of this compound is slowed or stopped, resulting in a significantly lower fluorescence signal.
Compounds that cause a statistically significant reduction in fluorescence are flagged as "hits." This method is robust, easily automated, and sensitive enough to identify a wide range of potential inhibitors. researchgate.net
Secondary Screening: Hits identified during primary screening require further validation and characterization in secondary screens to confirm their activity and determine their potency. These follow-up assays often use this compound to:
Confirm Inhibition: Re-testing the hits ensures the observed activity is reproducible.
Determine Potency (IC₅₀): Dose-response experiments are conducted where the enzyme is incubated with varying concentrations of the hit compound. The concentration of the inhibitor required to reduce enzyme activity by 50% (IC₅₀) is a key measure of its potency. For example, novel inhibitors have been characterized with IC₅₀ values determined through spectroscopic assays using elastase substrates. oaepublish.com
Assess Specificity: The inhibitor is tested against other related proteases (e.g., chymotrypsin (B1334515), trypsin) using different fluorogenic substrates to ensure it selectively targets elastase. frontiersin.org
The use of a real-time fluorescence monitoring system can significantly enhance the efficiency of HTS for enzyme inhibitors, allowing for rapid and continuous data collection. researchgate.net
Use in Purified Enzyme Systems and Cell Lysates for In Vitro Research
Beyond HTS, this compound is a standard reagent for detailed in vitro studies of elastase function.
Purified Enzyme Systems: Researchers use this substrate extensively with purified human neutrophil elastase (HNE) to investigate its fundamental biochemical properties. nih.gov By measuring the rate of substrate hydrolysis under various conditions, key kinetic parameters can be determined. These parameters are crucial for understanding the enzyme's efficiency and mechanism.
| Substrate | Enzyme | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Source |
|---|---|---|---|---|---|
| MeO-Suc-Ala-Ala-Pro-Val-AMC | Human Neutrophil Elastase (HNE) | 0.29 | 3.3 | 11,000 | oaepublish.com |
This table presents kinetic data for a common fluorogenic substrate with Human Neutrophil Elastase. Kₘ (Michaelis constant) reflects the substrate concentration at which the reaction rate is half of the maximum, indicating substrate affinity. kcat (turnover number) represents the number of substrate molecules converted to product per enzyme molecule per second. The kcat/Kₘ ratio is a measure of the enzyme's catalytic efficiency.
These assays are also fundamental for evaluating the potency and mechanism of newly purified or synthesized inhibitors. For instance, inhibitors derived from cowpea seeds have been tested against HNE using this substrate to measure the remaining enzyme activity after incubation with the inhibitor. nih.gov
Cell Lysates: To study enzyme activity within a more cellular context, researchers prepare cell lysates—complex mixtures containing the contents of broken-open cells. This compound can be added to lysates from cells like neutrophils to measure endogenous elastase activity. oaepublish.com This approach is used to:
Compare elastase activity between different cell populations.
Investigate the effects of cellular treatments (e.g., drugs, signaling molecules) on enzyme activity.
Detect the presence of active elastase in cell fractions during purification procedures. oup.com
For example, studies have used this substrate to measure elastase activity in neutrophil subfractions to identify which cellular compartments contain the active enzyme. oup.com Similarly, it has been used to detect elastase in neutrophil lysates to confirm the efficacy of activity-based probes designed to visualize the enzyme. oaepublish.com
Application in Profiling Proteolytic Activity in Complex Biological Samples (e.g., tissue extracts, biological fluids)
The specificity of this compound for elastase-like proteases makes it a powerful tool for measuring enzymatic activity directly in complex biological samples, which are rich sources of potential disease biomarkers. nih.gov This avoids the need for extensive enzyme purification, providing a functional snapshot of proteolytic activity in a sample's native environment.
Tissue Extracts: Researchers can homogenize tissue samples to create extracts and then use the substrate to quantify elastase-like activity. This has been applied in studies of inflammatory conditions in the colon, where elastase-like activity was measured in colon tissue extracts from rats to investigate post-inflammatory visceral hypersensitivity. mdpi.com
Biological Fluids: The measurement of elastase activity in biological fluids is of significant clinical and research interest. Elevated elastase levels are often associated with inflammatory processes.
Fecal Samples: In studies of intestinal inflammation, Suc-Ala-Ala-Pro-Val-AMC has been used to measure elastase-like activity in fecal samples, which was found to be significantly increased in animals with colitis. mdpi.com
Plasma: Assays have been developed to capture human neutrophil elastase from plasma samples onto a microplate, with its activity subsequently measured using a fluorogenic substrate like MeOSuc-Ala-Ala-Pro-Val AMC. merckmillipore.com
Other Fluids: The principle can be extended to other fluids where neutrophil infiltration and degranulation are suspected, such as synovial fluid in arthritis or bronchoalveolar lavage fluid in lung diseases. Body fluids are considered a rich source for biomarker discovery, reflecting diverse functions and pathologies of the whole body. nih.govarchive.org
| Sample Type | Condition | Substrate Used | Finding | Source |
|---|---|---|---|---|
| Fecal Samples (Rat) | Post-Colitis | Suc-Ala-Ala-Pro-Val-AMC | Significantly increased activity in post-colitis animals (0.49 U/g) vs. controls (0.03 U/g). | mdpi.com |
| Human Plasma | Assay Development | MeOSuc-Ala-Ala-Pro-Val AMC | Assay can detect HNE activity in a range of 0.625-20 ng/ml. | merckmillipore.com |
This table summarizes findings from studies that used this compound or a closely related substrate to measure elastase activity in complex biological samples. The data highlights the utility of this substrate in detecting pathological changes in enzyme activity.
Mechanistic Insights Derived from Suc Ala Ala Val Amc Hydrolysis Studies
Elucidation of Proteolytic Cleavage Sites and Enzyme Active Site Characteristics
The primary application of Suc-Ala-Ala-Val-Amc is in defining the substrate specificity and mapping the active sites of proteases. The peptide sequence Ala-Ala-Val is preferentially recognized and cleaved by proteases that target small, aliphatic amino acid residues at the P1 position (the amino acid N-terminal to the scissile bond). nih.govmdpi.com Human Neutrophil Elastase (HNE), a serine protease involved in host defense and inflammatory responses, readily hydrolyzes substrates with this sequence. oaepublish.com
The specificity of a protease is determined by the topology and chemical nature of its substrate-binding pockets (S-sites). The S1 pocket, in particular, accommodates the P1 residue of the substrate. For elastase-like enzymes, this pocket is typically a shallow, hydrophobic cleft that favors small residues like Valine, Alanine (B10760859), or Serine. mdpi.com Studies using libraries of synthetic substrates, including sequences like Suc-Ala-Ala-Pro-Val-AMC, have been instrumental in characterizing the S1 binding pocket of various proteases. oaepublish.com By measuring the rates of hydrolysis of different peptide sequences, researchers can infer the size, shape, and charge preferences of the active site pockets, a process known as active site mapping. hzdr.deupenn.edu For instance, the efficient cleavage of this compound by an enzyme strongly indicates it possesses an elastase-like specificity. uantwerpen.be
Contribution to Understanding Protease Catalytic Mechanisms
Kinetic analysis of this compound hydrolysis provides fundamental data on the catalytic efficiency of a protease. The Michaelis-Menten constant (Kₘ) and the catalytic rate constant (kcat) are key parameters derived from these studies. The Kₘ value reflects the substrate concentration at which the reaction rate is half of its maximum, indicating the affinity of the enzyme for the substrate, while kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit time.
For example, kinetic assays using the closely related substrate MeO-Suc-Ala-Ala-Pro-Val-AMC with Human Neutrophil Elastase have yielded specific kinetic values. oaepublish.com These parameters are crucial for comparing the catalytic efficiencies (kcat/Kₘ) of wild-type versus mutant enzymes or for assessing the potency of inhibitors. oaepublish.comfrontiersin.org Observing how these kinetic constants change under different conditions (e.g., pH, temperature, presence of modulators) helps to build a comprehensive model of the enzyme's catalytic cycle, which for many serine proteases involves a catalytic triad (B1167595) (e.g., Serine, Histidine, Aspartic Acid) and the formation of an acyl-enzyme intermediate. nih.govmdpi.com
Table 1: Kinetic Parameters for Elastase Substrate Hydrolysis
| Enzyme | Substrate | Kₘ (μM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |
|---|---|---|---|---|
| Neutrophil Elastase | Suc-Ala-Ala-Pro-Val-AMC | 500 | N/A | N/A |
| Human Neutrophil Elastase | MeO-Suc-Ala-Ala-Pro-Val-AMC | 290 | 3.3 | 11,000 |
Data sourced from multiple studies. N/A indicates data not available in the cited sources. oaepublish.comfrontiersin.org
Investigation of Allosteric Regulation and Conformational Changes in Proteases
Protease activity is often regulated by allosteric mechanisms, where the binding of a molecule at a site distinct from the active site induces a conformational change that alters catalytic function. Fluorogenic substrates like this compound are pivotal in detecting these subtle changes in activity. The binding of an allosteric activator or inhibitor can lead to measurable increases or decreases in the rate of AMC release. pnas.org
Studies on complex proteolytic systems like the proteasome have shown that its different peptidase activities can be allosterically modulated. nih.gov The binding of regulatory particles or small molecules can induce conformational shifts that are transmitted to the active sites, altering their ability to hydrolyze substrates like Suc-Leu-Leu-Val-Tyr-AMC (a chymotrypsin-like substrate). nih.govresearchgate.net Similarly, the activity of the ClpP protease is known to be regulated by allosteric activators and interactions with associated AAA+ unfoldases, processes that can be monitored by observing changes in the hydrolysis rate of fluorogenic peptides. embopress.orgcam.ac.uk These studies demonstrate that a change in the hydrolysis rate of a substrate like this compound in response to a modulator, without direct competition at the active site, is strong evidence of allosteric regulation and underlying conformational changes.
Support for Structure-Function Relationships in Enzyme Engineering and Mutagenesis Studies
By combining site-directed mutagenesis with kinetic analysis using substrates like this compound, researchers can delineate the specific roles of individual amino acid residues in substrate binding, catalysis, and regulation. This approach is fundamental to understanding structure-function relationships in proteases. oup.com
For instance, mutating a residue within the S1 pocket of an elastase and observing a significant change in the Kₘ or kcat for this compound hydrolysis directly links that residue to substrate recognition or catalytic efficiency. plos.org In one study, mutating residues in the S1 region of chymotrypsin (B1334515), which normally prefers bulky aromatic residues, to those found in trypsin, which prefers basic residues, successfully altered the enzyme's substrate specificity. The effect of these mutations was quantified by measuring the activity against specific fluorogenic substrates. oup.com Similarly, mutagenesis of residues in the N-terminal region of the ClpP protease, far from the active site, was shown to abolish its catalytic activity, highlighting a key structural hotspot for allosteric regulation. The loss of activity was confirmed using a fluorogenic peptide substrate. pnas.orgcam.ac.uk These types of enzyme engineering studies, which rely on activity assays with specific substrates, are essential for validating structural hypotheses and for designing enzymes with novel properties.
Advanced Methodological Integrations and Emerging Research Applications of Suc Ala Ala Val Amc
Coupling with Mass Spectrometry (LC-ESI-MS) for Product Identification and Quantitative Analysis in Complex Mixtures
The integration of liquid chromatography with electrospray ionization mass spectrometry (LC-ESI-MS) provides a powerful method for the unambiguous identification and quantification of the cleavage products of Suc-Ala-Ala-Pro-Val-AMC. In a typical enzymatic assay, the substrate is cleaved between the Valine (Val) and the 7-amido-4-methylcoumarin (AMC) group. This reaction yields two distinct products: the N-terminal peptide fragment (N-Succinyl-Ala-Ala-Pro-Val) and the fluorescent C-terminal reporter molecule (AMC).
Research using a closely related substrate, N-methoxysuccinyl-Ala-Ala-Pro-Val-AMC, demonstrates the utility of LC-ESI-MS in separating and identifying these components from a complex mixture. nih.gov The different polarities of the products—the N-terminal peptide being more hydrophilic than the AMC molecule—allow for their effective separation on a C18 reversed-phase chromatography column. nih.gov Following separation, ESI-MS is used for detection and identification based on their distinct mass-to-charge ratios (m/z). nih.gov
A significant finding from these analyses is the difference in ionization efficiency between the cleavage products. The N-terminal peptide fragment and the parent substrate typically exhibit a much higher signal intensity in the mass spectrometer—sometimes tenfold higher—compared to the AMC product at equimolar concentrations. nih.gov This is attributed to the high ionization efficiency generally observed for peptides in ESI-MS. nih.gov This characteristic is crucial for quantitative analysis, as monitoring the formation of the highly responsive N-terminal peptide product can offer greater sensitivity and more reliable quantification of enzyme activity than monitoring the AMC signal by mass spectrometry alone. nih.gov
Table 1: Example Analytes in LC-ESI-MS Analysis of an Elastase Substrate Data derived from studies on N-methoxysuccinyl-Ala-Ala-Pro-Val-AMC. nih.gov
| Analyte | Abbreviation | Observed m/z [M+H]⁺ | Role |
|---|---|---|---|
| N-methoxysuccinyl-Ala-Ala-Pro-Val-AMC | FL-substrate | 628 | Intact Substrate |
| N-methoxysuccinyl-Ala-Ala-Pro-Val | FL-NTP | 471 | N-Terminal Peptide Product |
| 7-amino-4-methylcoumarin (B1665955) | AMC | 176 | C-Terminal Fluorophore |
Integration into Biosensor Development for Real-Time Protease Detection
The specific and sensitive nature of the Suc-Ala-Ala-Pro-Val-AMC substrate has made it a prime candidate for integration into biosensors designed for real-time protease detection. This is particularly relevant for clinical diagnostics where abnormal protease levels, such as elevated HNE in chronic wounds, serve as important biomarkers. researchgate.netmdpi.com
Immobilization on Nanocellulosic and Other Solid Supports for Sensor Design
To create stable and reusable biosensors, Suc-Ala-Ala-Pro-Val-AMC is often covalently immobilized onto solid supports. Nanocellulosic materials, such as cotton cellulose (B213188) nanocrystals (cCNC), wood cellulose nanocrystals (wCNC), and nanocellulosic aerogels, are particularly advantageous transducer surfaces due to their high specific surface area (SSA), biocompatibility, and mechanical robustness. researchgate.netclinmedjournals.org
The immobilization process typically involves standard peptide coupling chemistry. researchgate.net For example, a common method uses Fmoc-glycine to first create an anchor on the hydroxyl groups of the cellulose surface. researchgate.netnovapublishers.com The Suc-Ala-Ala-Pro-Val-AMC is then activated using coupling agents like Diisopropylcarbodiimide (DIC) and Ethylcyanoglyoxylate-2-oxime (Oxyma Pure) and conjugated to the N-terminus of the glycine (B1666218) linker. clinmedjournals.orgnovapublishers.com The successful attachment of the peptide to the nanocellulose surface can be confirmed using techniques like ESI-LC/MS. novapublishers.com
Research has shown a direct correlation between the physical properties of the nanocellulosic support and the performance of the resulting biosensor. Materials with a higher specific surface area can accommodate a greater number of peptide substrates, which leads to a higher concentration of released AMC upon enzymatic cleavage and thus enhanced detection sensitivity. clinmedjournals.orgresearchgate.net
Table 2: Properties of Nanocellulosic Biosensors for HNE Detection Data is based on studies immobilizing Suc-Ala-Ala-Pro-Val-AMC or a similar tripeptide on various supports. clinmedjournals.orgresearchgate.net
| Nanocellulose Support | Peptide Substrate | Specific Surface Area (m²/g) | HNE Detection Sensitivity (U/mL) |
|---|---|---|---|
| Cotton Cellulose Nanocrystals (cCNC) | Suc-Ala-Ala-Pro-Val-AMC | 186.2 | 0.050 |
| Nanocellulosic Aerogel (NA) | Suc-Ala-Pro-Ala-AMC | 162.9 | 0.125 |
| Wood Nanocellulose Composite (wNCC 50/50) | Suc-Ala-Ala-Pro-Val-AMC | 0.035 | 0.125 |
| Wood Nanocellulose Composite (wNCC 66/33) | Suc-Ala-Ala-Pro-Val-AMC | 0.021 | 0.250 |
Design of Wearable or Point-of-Care Enzyme Detection Devices
The development of peptide-nanocellulose conjugates is a foundational step toward creating intelligent dressings and wearable point-of-care (POC) devices for monitoring wound status. researchgate.net The goal is to interface the biosensor directly with a wound dressing, enabling the continuous or periodic assessment of protease activity in wound exudate. clinmedjournals.orgresearchgate.net
The design for such a device involves a multi-layered dressing where a contact layer wicks fluid from the wound onto the sensor surface. clinmedjournals.org As proteases in the fluid react with the immobilized Suc-Ala-Ala-Pro-Val-AMC, the resulting fluorescent signal can be measured to provide a real-time indication of enzymatic activity. clinmedjournals.org This approach could allow for the early detection of biochemical imbalances associated with chronic inflammation, guiding more timely and effective clinical interventions. researchgate.net The high porosity and hydrophilic nature of materials like nanocellulose aerogels make them well-suited for this application, facilitating the uptake of wound fluid and interaction with the immobilized substrate. mdpi.com
Development of Activity-Based Probes (ABPs) and Activity-Based Protein Profiling (ABPP) Analogues
While Suc-Ala-Ala-Pro-Val-AMC is a fluorogenic substrate, its specific peptide sequence is a critical design element in the development of activity-based probes (ABPs) for proteases like HNE. oaepublish.comnih.gov An ABP is a specialized chemical tool that covalently binds to the active site of an enzyme, allowing for its detection and functional characterization within complex biological samples, a technique known as activity-based protein profiling (ABPP). frontiersin.orgnih.gov
ABPs are typically composed of three key parts: a recognition element that provides specificity, a reactive group or "warhead" that forms a covalent bond with a catalytic residue in the enzyme's active site, and a reporter tag (like biotin (B1667282) or a fluorophore) for detection. frontiersin.org
The peptide sequence Ala-Ala-Pro-Val serves as an excellent recognition element for HNE. Researchers have leveraged this by replacing the cleavable AMC group with a reactive warhead to create potent and specific ABPs. For instance, the well-known HNE inhibitor MeO-Suc-Ala-Ala-Pro-Val-CH₂Cl (a chloromethyl ketone, or CMK) is an ABP where the peptide sequence directs the CMK warhead to the HNE active site, leading to irreversible inhibition and labeling. oaepublish.comnih.gov This demonstrates how the substrate's structure directly informs the creation of more complex probes for functional proteomics. researchgate.net
Table 3: Comparison of a Fluorogenic Substrate and an ABP Analogue
| Component | Suc-Ala-Ala-Pro-Val-AMC (Substrate) | MeO-Suc-Ala-Ala-Pro-Val-CMK (ABP Analogue) | Function |
|---|---|---|---|
| Recognition Element | Suc-Ala-Ala-Pro-Val | MeO-Suc-Ala-Ala-Pro-Val | Binds to the enzyme's active site, providing specificity. |
| Reporter/Tag | AMC (Amido-4-methylcoumarin) | None (in this example) / Can be added | Generates a signal (fluorescence) upon cleavage. |
| Reactive Group | Amide bond (cleavable) | Chloromethyl Ketone (covalently reacts) | The "warhead" that interacts with the catalytic residue. |
Applications in Molecular Imaging (In Vitro Contexts) for Protease Activity Visualization
The fluorogenic properties of Suc-Ala-Ala-Pro-Val-AMC are widely exploited for the visualization and quantification of protease activity in various in vitro contexts. The underlying principle is a "turn-on" fluorescence mechanism. nih.gov The intact substrate molecule exhibits minimal fluorescence. However, upon enzymatic cleavage of the amide bond between the valine residue and the AMC group, the liberated AMC molecule becomes highly fluorescent. clinmedjournals.orgresearchgate.net
This property allows for straightforward and sensitive measurement of enzyme kinetics in real-time. nih.gov Typical applications include assays performed in microtiter plates where the substrate is added to samples containing the protease of interest, such as purified enzyme preparations or cell lysates. clinmedjournals.orgmdpi.com The increase in fluorescence over time, measured with a plate reader at the appropriate wavelengths, is directly proportional to the rate of enzyme activity. This method is routinely used to determine the activity of HNE and other related proteases, and to screen for potential inhibitors. mdpi.comnih.gov
Table 4: Optical Properties of Suc-Ala-Ala-Pro-Val-AMC and its Cleavage Product
| Compound | Excitation Max (nm) | Emission Max (nm) | Fluorescence State |
|---|---|---|---|
| Intact Suc-Ala-Ala-Pro-Val-AMC | ~355-380 | ~440-460 | Low / Quenched |
| Cleaved 7-amino-4-methylcoumarin (AMC) | ~340-360 | ~440-460 | High / Fluorescent |
Wavelengths are approximate and can vary slightly based on buffer conditions and instrumentation. bertin-bioreagent.com
Table 5: Compound Names Mentioned in the Article
| Abbreviation / Common Name | Full Chemical Name |
|---|---|
| Suc-Ala-Ala-Pro-Val-AMC | N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-valine-7-amido-4-methylcoumarin |
| MeO-Suc-Ala-Ala-Pro-Val-AMC | N-Methoxysuccinyl-L-alanyl-L-alanyl-L-prolyl-L-valine-7-amido-4-methylcoumarin |
| AMC | 7-amino-4-methylcoumarin |
| cCNC | Cotton Cellulose Nanocrystals |
| wCNC | Wood Cellulose Nanocrystals |
| DIC | Diisopropylcarbodiimide |
| Oxyma Pure | Ethylcyanoglyoxylate-2-oxime |
| MeO-Suc-Ala-Ala-Pro-Val-CMK | N-Methoxysuccinyl-L-alanyl-L-alanyl-L-prolyl-L-valine chloromethyl ketone |
Future Directions and Unexplored Avenues in Research Utilizing Suc Ala Ala Val Amc
Expanding the Repertoire of Physiologically Relevant Target Proteases
While Suc-Ala-Ala-Val-Amc is predominantly recognized as a substrate for elastase-like proteases, including human neutrophil elastase and porcine pancreatic elastase, its utility can be expanded to other physiologically significant enzymes. nih.govcaymanchem.combertin-bioreagent.comfrontiersin.orgmedchemexpress.commedchemexpress.comnih.govnih.gov Research indicates its potential application in studying a broader range of serine proteases. For instance, studies have utilized similar peptide-AMC substrates to investigate the activity of chymotrypsin-like proteases and cathepsin G. nih.govuantwerpen.be Although Suc-Ala-Ala-Pro-Phe-AMC is more specific for chymotrypsin (B1334515) and cathepsin G, the principle of using tetrapeptidyl-AMC substrates opens the door for identifying new, physiologically relevant targets for this compound, possibly with lower efficiency but still of biological importance. nih.govpeptanova.deechelon-inc.com Furthermore, the substrate has been used to assess elastase-like activity in complex biological samples like fecal matter, suggesting its utility in exploring the proteolytic activities of the gut microbiome and its implications in conditions like inflammatory bowel disease. nih.govresearchgate.net
Rational Design of this compound Analogues with Enhanced Specificity or Tuned Reactivity
The core structure of this compound provides a robust scaffold for rational drug design to create analogues with improved characteristics. By systematically altering the peptide sequence, researchers can fine-tune the substrate's specificity towards other proteases or enhance its reactivity with its primary targets. For example, substituting the P1 residue (Valine) could shift the specificity towards other chymotrypsin-family proteases. nih.gov The development of a library of analogues with varied amino acids at each position (P1, P2, P3, and P4) would be a powerful tool for profiling the substrate specificity of a wide array of proteases.
Moreover, modifications to the succinyl group at the N-terminus or the AMC fluorophore could also modulate the substrate's properties. For instance, replacing AMC with other fluorophores could alter the photophysical properties, potentially leading to substrates with improved sensitivity or suitability for different detection systems. pnas.org The creation of peptide aldehyde or chloromethyl ketone derivatives of the Suc-Ala-Ala-Val sequence can convert the substrate into a potent and specific inhibitor, a strategy that has been successfully employed for other protease substrates. caymanchem.commedchemexpress.comcore.ac.ukthermofisher.com
Development of Multi-Enzyme Profiling Platforms Incorporating this compound
The increasing need for high-throughput screening in diagnostics and drug discovery necessitates the development of multi-enzyme profiling platforms. uantwerpen.be this compound and its future analogues can be integrated into such platforms to simultaneously measure the activity of multiple proteases in a single sample. These platforms could take the form of microarray-based assays or zymography techniques. tandfonline.com
For instance, by immobilizing a panel of fluorogenic substrates, including this compound and its rationally designed analogues, onto a solid support, one could create a "protease activity chip." tandfonline.com When a biological sample is applied, the pattern of fluorescence generated would provide a unique "fingerprint" of the proteolytic activity present. This approach would be invaluable for comparative studies of disease states, monitoring therapeutic responses, and identifying novel biomarkers.
| Platform Type | Potential Application | Key Advantage |
| Microarray | Comparative proteomics of healthy vs. diseased tissue | High-throughput analysis of multiple samples |
| Zymography | Identification of specific proteases in complex mixtures | Separation of proteases by molecular weight |
| Flow Cytometry | Analysis of protease activity in single cells | Cell-specific activity data |
Integration into Systems Biology Approaches for Understanding Proteolytic Networks
Proteases operate within intricate and highly regulated proteolytic networks. Understanding these networks requires a systems-level approach that integrates experimental data with computational modeling. This compound can serve as a critical tool for generating the quantitative data needed to build and validate these models.
By using this compound and a library of its analogues to measure protease activities under different physiological or pathological conditions, researchers can map the dynamic changes in proteolytic networks. This data can then be used to construct computational models that simulate the behavior of these networks, predict their response to perturbations, and identify key regulatory nodes. Such an approach could provide profound insights into the complex interplay of proteases in health and disease, paving the way for the identification of novel therapeutic targets.
Potential for Engineering Novel Enzymes with Specific this compound Cleavage Activity
The field of protein engineering offers the exciting possibility of creating novel enzymes with tailor-made specificities. By using directed evolution or rational design approaches, it is conceivable to engineer proteases that specifically recognize and cleave the Suc-Ala-Ala-Val sequence. This could have several innovative applications.
For example, an engineered protease with exclusive specificity for this compound could be used as a highly specific reporter enzyme in synthetic biology circuits. Alternatively, it could be employed in targeted drug delivery systems, where a therapeutic agent is linked to a carrier molecule via a Suc-Ala-Ala-Val peptide. The engineered protease could then be used to release the drug at a specific site. Furthermore, the principles learned from engineering a protease to cleave this specific sequence could be applied to the design of enzymes with other desired specificities, expanding the toolbox of molecular biology. oup.com
Q & A
Q. What is the role of Suc-Ala-Ala-Val-Amc in protease activity assays?
this compound is a fluorogenic substrate widely used to measure protease activity, particularly for enzymes like elastase or chymotrypsin. The 7-amino-4-methylcoumarin (Amc) group is released upon hydrolysis, emitting fluorescence detectable at 460 nm (excitation: 380 nm). Researchers should optimize buffer conditions (e.g., pH 7.5–8.5, 25–37°C) and include controls (e.g., enzyme inhibitors) to validate specificity. Kinetic parameters (e.g., Km, Vmax) can be derived using Michaelis-Menten plots .
Q. How is this compound synthesized and characterized?
The compound is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc chemistry. After cleavage from the resin, purification is performed via reverse-phase HPLC. Characterization involves:
Q. What are the optimal storage conditions for this compound to prevent degradation?
Store lyophilized powder at –20°C in a desiccator. For working solutions, dissolve in DMSO (10 mM stock) and aliquot to avoid freeze-thaw cycles. Degradation can be monitored via HPLC or fluorescence loss over time .
Advanced Research Questions
Q. How can researchers resolve discrepancies in kinetic data obtained with this compound across experimental setups?
Discrepancies often arise from variations in buffer composition, temperature, or enzyme purity. To address this:
- Standardize protocols : Use consensus buffers (e.g., 50 mM Tris-HCl, pH 8.0 + 0.1% Triton X-100).
- Include internal controls : Co-test with a reference protease (e.g., porcine elastase).
- Validate via orthogonal methods : Compare results with LC-MS quantification of Amc release. Statistical tools like Bland-Altman plots can identify systematic biases .
Q. What strategies enhance this compound’s specificity for non-canonical proteases?
To tailor the substrate:
- Modify the peptide sequence : Replace Val with alternative residues (e.g., Pro for proline-specific proteases).
- Introduce fluorophore/quencher pairs : Use FRET-based designs (e.g., Dabcyl quenching) for reduced background noise.
- Test inhibitory cross-reactivity : Screen against related proteases (e.g., cathepsins) using competitive assays. Computational modeling (e.g., molecular docking) can predict binding affinities pre-synthesis .
Q. How do matrix effects (e.g., cellular lysates) influence this compound assay accuracy?
Cellular components (e.g., albumin, lipids) may quench fluorescence or nonspecifically bind the substrate. Mitigation strategies include:
- Sample dilution : Reduce interference while maintaining detectable signal.
- Additive screening : Include detergents (e.g., CHAPS) or protease inhibitor cocktails.
- Standard curves in matrix : Prepare calibration curves in lysate-matched buffers. Normalize data using internal standards (e.g., spiked Amc) .
Methodological Considerations
Q. Table 1: Recommended Buffer Conditions for this compound Assays
| Parameter | Optimal Range | Notes |
|---|---|---|
| pH | 7.5–8.5 | Tris-HCl or phosphate buffers |
| Temperature | 25–37°C | Thermostat-controlled cuvettes |
| Substrate Concentration | 10–100 µM | Avoid substrate inhibition |
| Detection Wavelength | Ex: 380 nm, Em: 460 nm | Use black-walled plates to reduce crosstalk |
Q. Data Conflict Resolution Workflow
Replicate experiments with fresh reagent aliquots.
Cross-validate using LC-MS for Amc quantification.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
